

Cross-reactivity profiling of GNE-4997 against a kinase panel

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Compound of Interest		
Compound Name:	GNE-4997	
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GNE-4997: A Comparative Analysis of Kinase Selectivity

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **GNE-4997**'s kinase cross-reactivity profile against other relevant kinase inhibitors. The following sections detail the available quantitative data, experimental methodologies for kinase profiling, and visual representations of key concepts.

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling pathways.[1][2][3] With a reported inhibitory constant (Ki) of 0.09 nM, **GNE-4997** demonstrates strong affinity for its primary target.[1][2][3] Furthermore, it effectively inhibits the phosphorylation of Phospholipase C-gamma (PLC- γ), a downstream substrate of ITK, in Jurkat cells with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2]

The development of **GNE-4997** emerged from the optimization of a tetrahydroindazole series of ITK inhibitors, aiming to enhance potency, selectivity, and pharmaceutical properties.[4][5][6] A key strategy in this optimization was the reduction of off-target effects by modifying the basicity of solubilizing elements within the chemical structure, which was found to correlate with cytotoxicity.[1][5] While specific kinome-wide screening data for **GNE-4997** is not publicly available, a closely related analog from the same chemical series, GNE-9822, exhibited high selectivity by inhibiting over 70% of only six kinases in a panel of 286 at a concentration of 0.1 μ M. This suggests a similarly favorable selectivity profile for **GNE-4997**.



Comparative Kinase Inhibitor Profiling

To contextualize the selectivity of **GNE-4997**, this section provides a comparison with other inhibitors targeting ITK or related kinases. It is important to note that direct comparisons can be challenging due to variations in assay formats and the specific kinase panels used.

Inhibitor	Primary Target(s)	Selectivity Profile Highlights
GNE-4997	ITK	Ki: 0.09 nM.[1][2][3] Highly selective, as inferred from the profile of the closely related compound GNE-9822, which showed >70% inhibition of only 6 out of 286 kinases at 0.1 μM.
Ibrutinib	BTK, ITK	Broader spectrum inhibitor. Also inhibits other kinases including the entire TEC family, EGFR, JAK3, and HER2.
PRN694	ITK, RLK	Dual inhibitor with high potency. IC50 values: ITK = 0.3 nM, RLK = 1.4 nM. Also shows some activity against BTK, JAK3, EGFR, and LCK.

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for two widely used kinase profiling platforms.

KINOMEscan™ Assay

The KINOMEscan[™] platform is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using a DNA-tagged antibody and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Methodology:

- Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- Competition: The kinase of interest is incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for determining the dissociation constant, Kd).
- Washing: Unbound kinase and test compound are washed away.
- Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using a DNA tag linked to the kinase.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle) or as a Kd value. A lower percentage of control indicates greater inhibition of the interaction between the kinase and the immobilized ligand.

LanthaScreen™ Kinase Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that can be configured as either a binding or activity assay.

Principle (Binding Assay): This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is tagged with a terbium (Tb) or europium (Eu) chelate (the FRET donor), and the tracer is labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

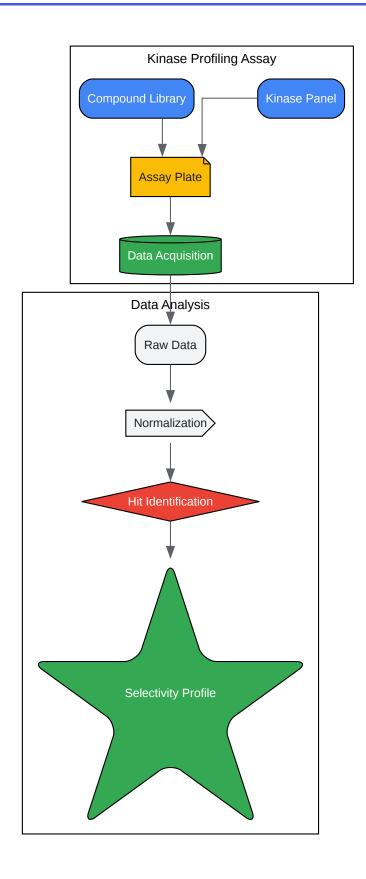


- Reagent Preparation: Solutions of the tagged kinase, fluorescent tracer, and test compound at various concentrations are prepared in an appropriate assay buffer.
- Assay Assembly: The kinase, tracer, and test compound are combined in a microplate well
 and incubated to allow binding to reach equilibrium.
- Signal Detection: The TR-FRET signal is measured using a plate reader capable of timeresolved fluorescence measurements. The ratio of the acceptor emission to the donor emission is calculated.
- Data Analysis: The data is typically plotted as the emission ratio versus the logarithm of the inhibitor concentration. The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined from the resulting dose-response curve.

Visualizing Kinase Selectivity Profiling

The following diagrams illustrate the core concepts of kinase inhibitor profiling and the ITK signaling pathway.

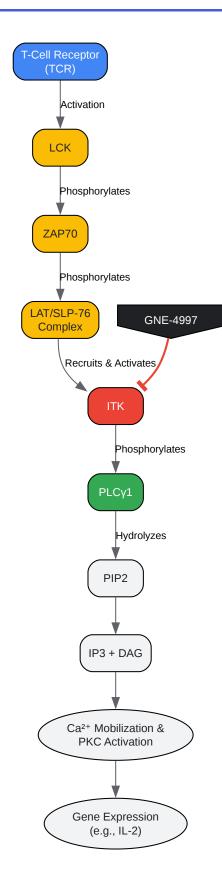




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Figure 1. A generalized workflow for high-throughput kinase inhibitor screening.





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